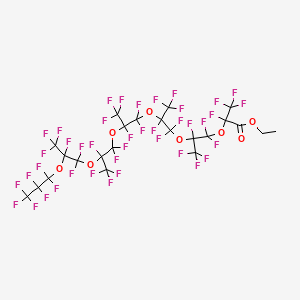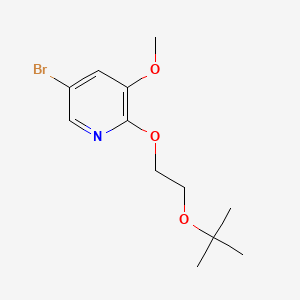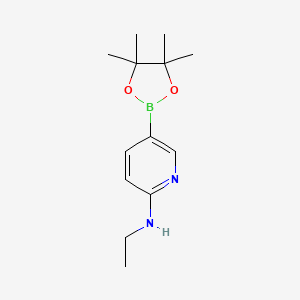
Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate is a fluorinated organic compound with the molecular formula C23H5F41O8 and a molecular weight of 1188.22 g/mol . This compound is known for its unique structure, which includes multiple ether linkages and a high degree of fluorination, making it highly stable and resistant to chemical degradation .
Preparation Methods
The synthesis of ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate involves multiple steps, typically starting with the preparation of the perfluorinated polyether backbone. This backbone is then functionalized with ethyl ester groups through esterification reactions . Industrial production methods often involve the use of specialized fluorination techniques to achieve the high degree of fluorination required for this compound .
Chemical Reactions Analysis
Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate is relatively inert due to its high fluorine content. it can undergo certain chemical reactions under specific conditions:
Scientific Research Applications
Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate is primarily related to its chemical stability and resistance to degradation. Its molecular structure allows it to form stable interactions with other molecules, making it useful in various applications where stability is crucial . The pathways involved in its interactions are still under investigation, but its high fluorine content plays a significant role in its unique properties .
Comparison with Similar Compounds
Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate can be compared to other perfluorinated compounds such as:
- Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride
- Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoic acid
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications . This compound is unique due to its ethyl ester functional group, which imparts specific properties useful in certain applications .
Properties
IUPAC Name |
ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H5F41O8/c1-2-66-3(65)4(24,11(32,33)34)67-19(55,56)6(27,13(38,39)40)69-21(59,60)8(29,15(44,45)46)71-23(63,64)10(31,17(50,51)52)72-22(61,62)9(30,16(47,48)49)70-20(57,58)7(28,14(41,42)43)68-18(53,54)5(25,26)12(35,36)37/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNZMLAESFFIHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H5F41O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70896538 |
Source


|
| Record name | Ethyl 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-3,6,9,12,15,18-hexaoxahenicosan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1188.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121368-60-3 |
Source


|
| Record name | Ethyl 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-3,6,9,12,15,18-hexaoxahenicosan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)



